

Preliminary In Vitro Evaluation of Ripk2-IN-4 Efficacy: A Technical Guide

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Compound of Interest

Compound Name: *Ripk2-IN-4*

Cat. No.: *B12376522*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of **Ripk2-IN-4**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document outlines the core methodologies, data interpretation, and signaling context necessary for assessing the efficacy of this compound.

Introduction to Ripk2-IN-4

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to the activation of NF- κ B and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[4][5]

Ripk2-IN-4 is a potent and selective inhibitor of RIPK2.[6] It is a non-Protein-Protein Interaction (PPI) inhibitor, suggesting it does not act by disrupting the interaction between RIPK2 and its binding partners like XIAP. A compound with a similar chemical scaffold and potency, referred to as "compound 14" in a study by Fan et al., has demonstrated both high affinity for RIPK2 and cellular anti-inflammatory effects.[7][8][9]

Data Presentation: In Vitro Efficacy of Ripk2-IN-4 and Analogs

The following table summarizes the available quantitative data for the in vitro efficacy of **Ripk2-IN-4** and its close analog, "compound 14".

Compound	Assay Type	Target/Cell Line	Parameter	Value	Reference
Ripk2-IN-4	Biochemical Kinase Assay	Recombinant RIPK2	IC50	3 nM	[6]
Compound 14	Biochemical Kinase Assay	Recombinant RIPK2	IC50	5.1 ± 1.6 nM	[7] [8] [9]
Compound 14	TNF-α Release Assay	MDP-stimulated Raw264.7 cells	Inhibition	Dose-dependent	[7] [8]

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy of **Ripk2-IN-4** are provided below.

RIPK2 ADP-Glo™ Kinase Assay

This biochemical assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human RIPK2 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP

- **Ripk2-IN-4** (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- 384-well white assay plates
- Plate-reading luminometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **Ripk2-IN-4** in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Reaction Setup:** In a 384-well plate, add the following components in order:
 - 1 μL of diluted **Ripk2-IN-4** or vehicle control (DMSO in Kinase Buffer).
 - 2 μL of recombinant RIPK2 enzyme in Kinase Buffer.
 - 2 μL of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations) in Kinase Buffer.
- **Kinase Reaction:** Incubate the plate at room temperature for 60 minutes.
- **ADP Detection:**
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.

- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:** Calculate the percent inhibition for each **Ripk2-IN-4** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

NOD2-Dependent NF-κB Reporter Assay

This cell-based assay measures the ability of **Ripk2-IN-4** to inhibit NOD2-mediated activation of the NF-κB signaling pathway.

Materials:

- HEK293T cells stably co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter construct.
- Cell culture medium (e.g., DMEM with 10% FBS)
- Muramyl dipeptide (MDP)
- **Ripk2-IN-4**
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
- 96-well white, clear-bottom cell culture plates
- Luminometer

Procedure:

- **Cell Seeding:** Seed the HEK293T-hNOD2-NF-κB-luciferase reporter cells into a 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of **Ripk2-IN-4** for 1-2 hours.
- **Stimulation:** Stimulate the cells with MDP (e.g., 10 µg/mL final concentration) for 6 hours to activate the NOD2 pathway. Include unstimulated and vehicle-treated stimulated controls.

- Cell Lysis and Luciferase Assay:
 - Remove the cell culture medium.
 - Add 100 μ L of luciferase assay reagent to each well and incubate at room temperature for ~15 minutes with gentle rocking to ensure complete cell lysis.
- Data Acquisition: Measure the luminescence in each well using a luminometer.
- Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of MDP-induced NF- κ B activation for each concentration of **Ripk2-IN-4** and determine the IC50 value.

MDP-Stimulated TNF- α Release Assay

This assay quantifies the inhibitory effect of **Ripk2-IN-4** on the production and secretion of the pro-inflammatory cytokine TNF- α in a relevant cell line.

Materials:

- Raw264.7 or THP-1 macrophage cell line.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
- Muramyl dipeptide (MDP).
- **Ripk2-IN-4**.
- Human or mouse TNF- α ELISA kit.
- 96-well cell culture plates.
- ELISA plate reader.

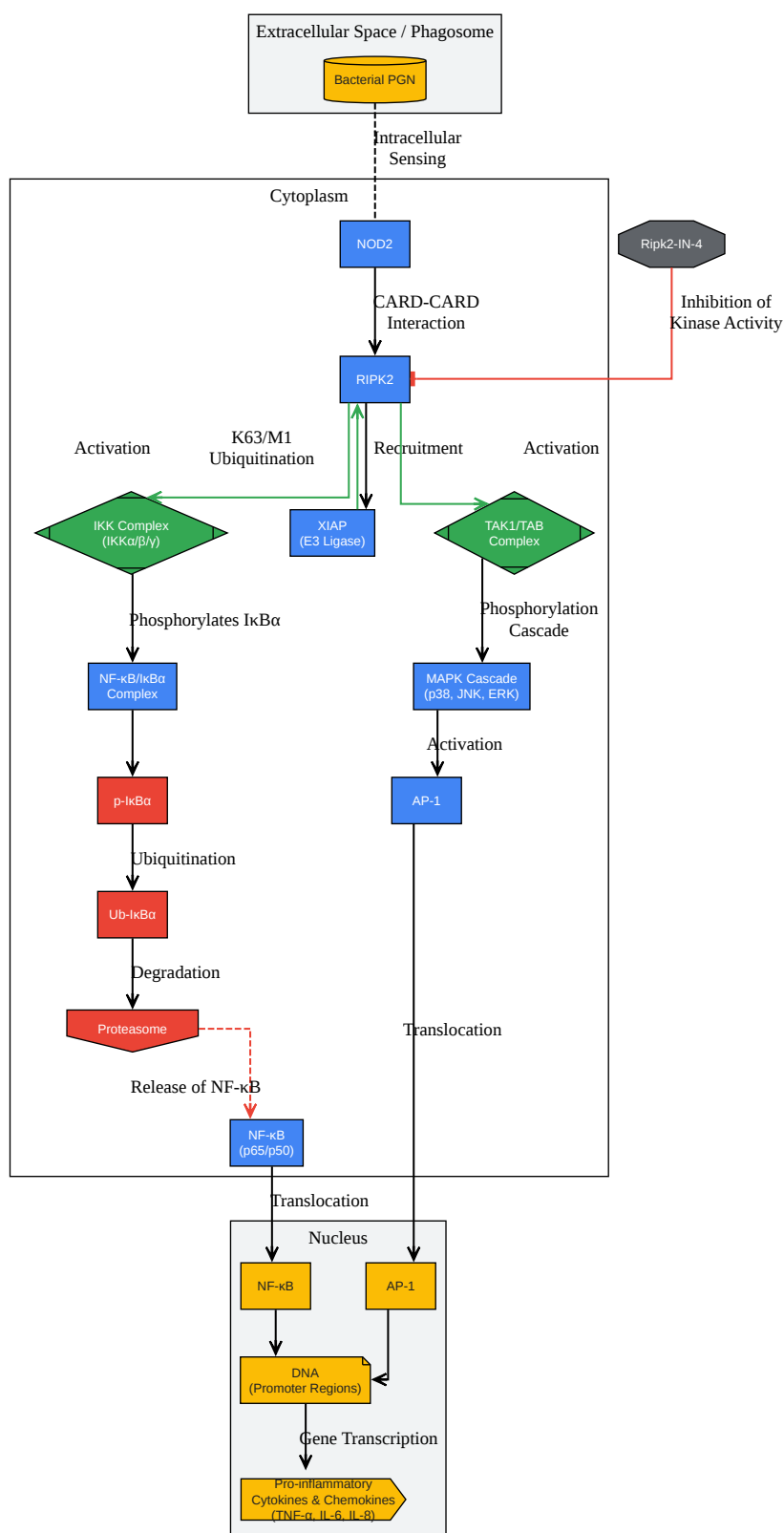
Procedure:

- Cell Culture and Differentiation (for THP-1 cells):

- Seed THP-1 monocytes in a 96-well plate.
- Treat with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into macrophage-like cells.
- Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.
- Compound Treatment: Pre-treat the differentiated THP-1 cells or Raw264.7 cells with various concentrations of **Ripk2-IN-4** for 1-2 hours.
- Stimulation: Stimulate the cells with MDP (e.g., 100 µg/mL) for 17-24 hours.
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
- TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition of MDP-induced TNF-α secretion for each **Ripk2-IN-4** concentration and determine the IC50 value.

Mandatory Visualizations

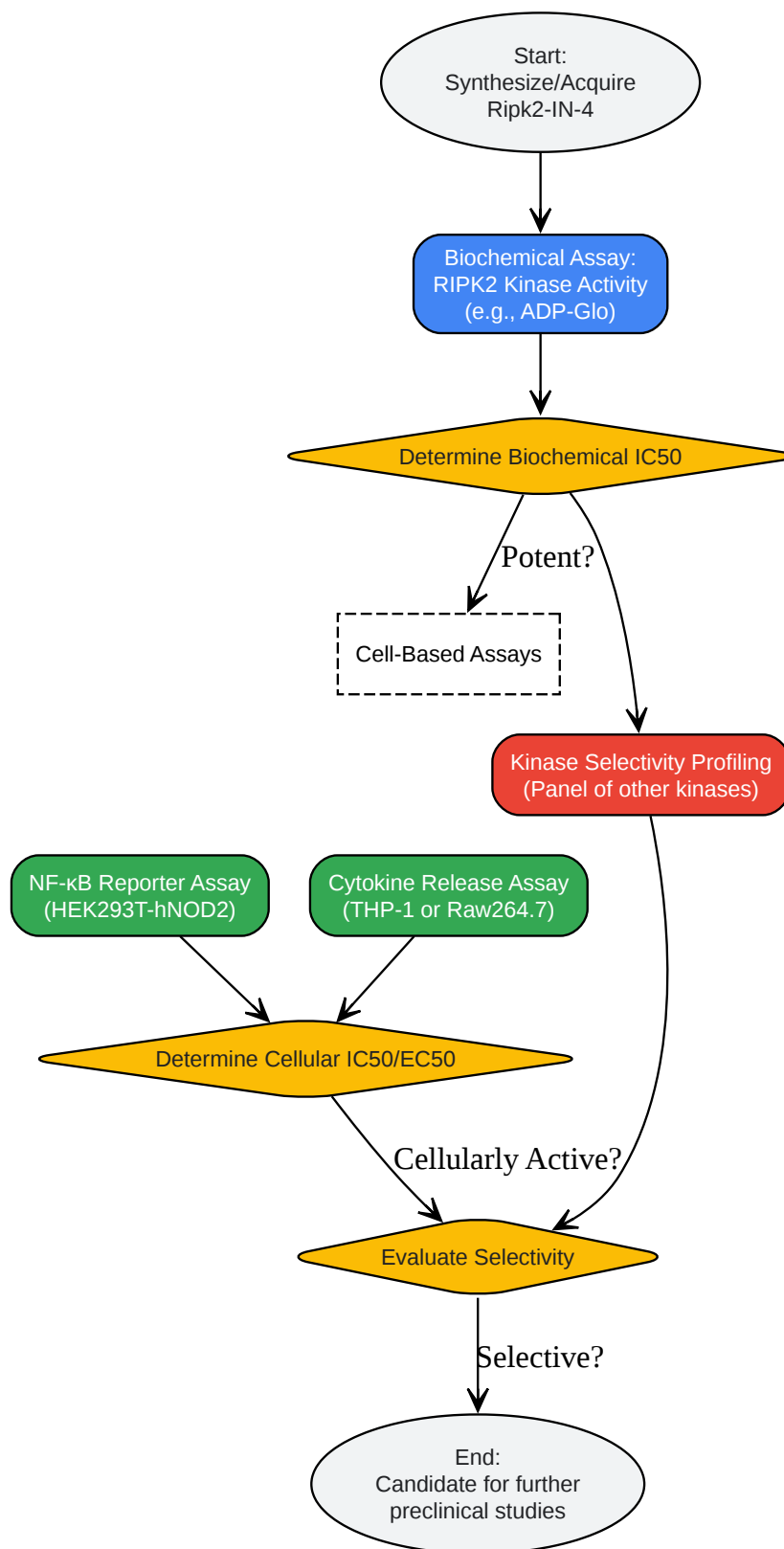
RIPK2 Signaling Pathway



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Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.

Experimental Workflow for In Vitro Evaluation of Ripk2-IN-4



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Caption: A typical workflow for the in vitro characterization of a RIPK2 inhibitor.

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